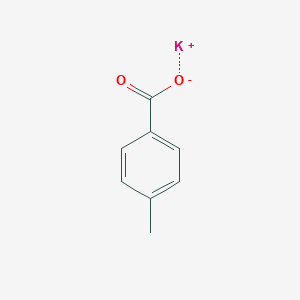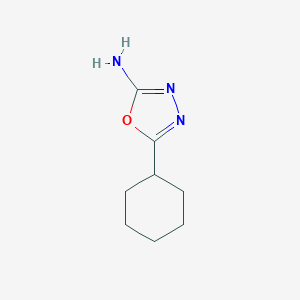![molecular formula C12H15NO3S B175523 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane CAS No. 13573-28-9](/img/structure/B175523.png)
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane
Vue d'ensemble
Description
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane is a chemical compound with the molecular formula C12H15NO3S. It is used as an intermediate in pharmaceutical and chemical synthesis . The molecular weight of this compound is 253.32 g/mol .
Molecular Structure Analysis
The molecular structure of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane includes a spirocyclic structure . More detailed structural analysis can be found in the referenced papers .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane include a molecular weight of 253.32 g/mol, a topological polar surface area of 55 Ų, and a heavy atom count of 17 . It has a rotatable bond count of 2 and does not have any hydrogen bond donors .Applications De Recherche Scientifique
-
Pharmaceutical and Chemical Synthesis
- 2-Oxa-6-azaspiro[3.3]heptane oxalate is used as an intermediate in pharmaceutical and chemical synthesis .
- It is often isolated as an oxalate salt, but its isolation as a sulfonic acid salt yields a more stable and more soluble product .
- This compound has been used as a building block for new drug candidates .
- The synthesis of this compound starts from the condensation of 3-bromo-2,2-bis (bromomethyl)propan-1-ol with p-toluenesulfonamide .
- The resultant product is more stable, soluble, and scalable .
-
Medicinal Chemistry
- Spirocyclic oxetanes such as 2-oxa-6-azaspiro[3.3]heptane were proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry .
- This moiety was reported to be a structural surrogate for morpholine in a number of drug-like molecules .
- A drug discovery project within a group demanded a substituent that enabled higher binding affinities to the NAD (P)H:quinone oxidoreductase 1 (NQO1) active site .
- NQO1 is an enzyme over-expressed in cancer cell lines .
- The attention turned to oxetane due to its heralded metabolic robustness in comparison to carbonyl alternatives, while offering the hydrogen bonding capacity necessary for efficient binding to the His194 residue of NQO1 enabling more efficient reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates .
-
Improved Synthesis
- An improved synthesis of the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane has been presented .
- This compound is often isolated as an oxalate salt, but its isolation as a sulfonic acid salt yields a more stable and more soluble product .
- With these improved properties, access to a wider range of reaction conditions with the spirobicyclic 2-oxa-6-azaspiro[3.3]heptane has been enabled .
-
Antibiotic Activity
-
Chemical Synthesis
-
Fluoroquinolones Derivatives
Propriétés
IUPAC Name |
6-(4-methylphenyl)sulfonyl-2-oxa-6-azaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-10-2-4-11(5-3-10)17(14,15)13-6-12(7-13)8-16-9-12/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSLPPSXVDZQHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)COC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632854 | |
| Record name | 6-(4-Methylbenzene-1-sulfonyl)-2-oxa-6-azaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane | |
CAS RN |
13573-28-9 | |
| Record name | 6-(4-Methylbenzene-1-sulfonyl)-2-oxa-6-azaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

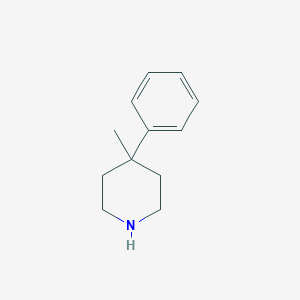
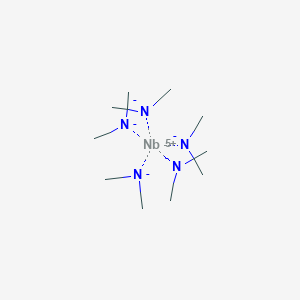
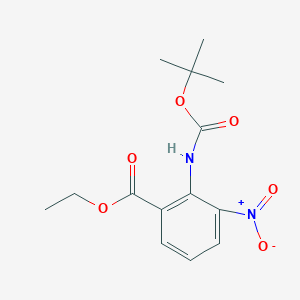
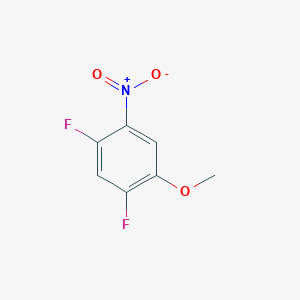
![2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine](/img/structure/B175450.png)
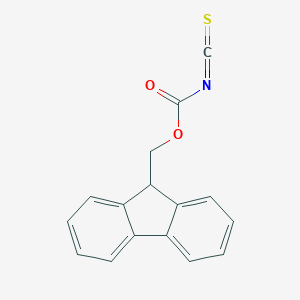
![8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin](/img/structure/B175454.png)
![2-[(3-Amino-2-pyridinyl)amino]-1-ethanol](/img/structure/B175461.png)
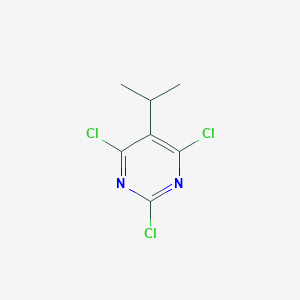
![(R)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide](/img/structure/B175469.png)
![3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B175471.png)
